Methyl(2-methylprop-2-en-1-yl)amine hydrochloride

Description

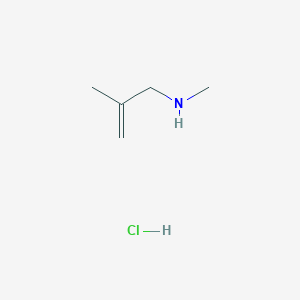

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride (CAS: 118814-96-3) is a quaternary ammonium salt with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol . Its structure features a methyl-substituted propenyl group (2-methylprop-2-en-1-yl) bonded to a methylamine moiety, forming a branched unsaturated amine hydrochloride. Key identifiers include:

- SMILES: CC(=C)CNC

- InChIKey: GCNVREMXOWMOQW-UHFFFAOYSA-N . The compound is primarily used as a laboratory reagent, with storage recommendations under inert atmospheres at room temperature .

Properties

IUPAC Name |

N,2-dimethylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)4-6-3;/h6H,1,4H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNVREMXOWMOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118814-96-3 | |

| Record name | methyl(2-methylprop-2-en-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylprop-2-en-1-amine with hydrochloric acid. The reaction is typically carried out under an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl(2-methylprop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products:

Oxidation: Produces corresponding oxides.

Reduction: Produces amines.

Substitution: Produces substituted amines.

Scientific Research Applications

Organic Synthesis

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride serves as an essential reagent in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic reactions and serve as an intermediate in the formation of more complex molecules.

Case Study: Mizoroki-Heck Reaction

In a study focusing on the Mizoroki-Heck reaction, Methyl(2-methylprop-2-en-1-yl)amine hydrochloride was used as an allylamine substrate to synthesize arylated products. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in facilitating arylation reactions .

Pharmaceutical Applications

The compound has shown promise in pharmaceutical chemistry, particularly in the synthesis of biologically active molecules. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability.

Case Study: Synthesis of Bioactive Compounds

Research has indicated that derivatives of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride can be synthesized to create new pharmaceutical agents with potential therapeutic effects. For instance, compounds derived from this amine have been evaluated for their activity against certain cancer cell lines, indicating its potential role in drug development .

Polymer Chemistry

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride plays a significant role in the development of polymeric materials. It can be incorporated into polymer backbones to create stimuli-responsive materials.

Case Study: Stimuli-responsive Polymers

A recent study demonstrated the incorporation of this compound into block copolymers, which exhibited pH-responsive behavior. These polymers can self-assemble into nanostructures suitable for drug delivery systems . The ability to modify hydrophobicity through ionization allows for controlled release mechanisms.

Material Science

In material science, Methyl(2-methylprop-2-en-1-yl)amine hydrochloride is utilized in the synthesis of various functional materials, including coatings and adhesives.

Data Table: Properties of Polymers Derived from Methyl(2-methylprop-2-en-1-yl)amine Hydrochloride

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 60 °C |

| Tensile Strength | 20 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers synthesized using this amine can exhibit desirable mechanical characteristics suitable for various applications.

Analytical Chemistry

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride is also employed as a standard or reagent in analytical chemistry for quantifying other compounds through chromatographic methods.

Application Example: Chromatography

In chromatographic studies, this compound has been used as a calibration standard due to its well-defined chemical properties and stability under various conditions . Its predictable behavior aids in the accurate quantification of analytes in complex mixtures.

Mechanism of Action

The mechanism of action of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Methyl(2-methylprop-2-en-1-yl)amine hydrochloride, differing in substituents or backbone configuration:

Key Observations :

- In contrast, cinnamylamine’s phenyl group enhances π-π stacking, useful in supramolecular chemistry .

- Steric Hindrance : The methyl substitution on the propenyl group in the target compound may reduce reactivity compared to less hindered analogs like propargyl derivatives .

- Crystallinity : The triazine derivative exhibits a planar structure with hydrogen-bonded networks, unlike the target compound, which lacks reported crystallographic data .

Physicochemical Properties

Limited data exist for the target compound’s physical properties (e.g., melting point, solubility). However, comparisons can be inferred:

- CO₂ Adsorption: While methyl diethanolamine (MDEA) derivatives show high CO₂ adsorption (2.63 mmol/g) due to amine functionality , the target compound’s smaller size and lack of hydroxyl groups likely limit similar applications.

Biological Activity

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride, also known as 2-methylprop-2-en-1-ylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride is an aliphatic amine with the following chemical structure:

- Molecular Formula : C5H12ClN

- Molecular Weight : 133.60 g/mol

This compound features a branched alkyl group which may influence its interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that various amine derivatives exhibit antimicrobial properties. Methyl(2-methylprop-2-en-1-yl)amine hydrochloride has been studied for its effectiveness against a range of microorganisms:

- Bacterial Inhibition : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, potentially through mechanisms involving membrane disruption or interference with metabolic pathways.

2. Inhibition of Enzymatic Activity

The compound has also been evaluated for its effects on enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes play crucial roles in neurotransmitter regulation and are significant targets in neuropharmacology.

These values indicate that methyl(2-methylprop-2-en-1-yl)amine hydrochloride possesses a moderate inhibitory effect on these enzymes, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and enzymes. The presence of the amine group allows for potential hydrogen bonding and hydrophobic interactions with lipid bilayers, which may enhance its antimicrobial properties.

Case Studies

Several studies have explored the biological implications of methyl(2-methylprop-2-en-1-yl)amine hydrochloride:

- Study on Antimicrobial Effects : A study reported that derivatives of similar amine compounds showed significant inhibition against Salmonella typhimurium, indicating that structural modifications can enhance activity against pathogens .

- Neuropharmacological Research : Investigations into the inhibitory effects on AChE and MAO suggest that this compound could be beneficial in developing treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing compounds for therapeutic use. For methyl(2-methylprop-2-en-1-yl)amine hydrochloride:

- Hydrophobicity : The branched structure may enhance lipophilicity, improving membrane penetration and bioavailability.

- Functional Groups : The presence of the amine group is essential for enzyme interactions, particularly in the inhibition of AChE and MAO.

Q & A

Q. What are the recommended synthetic routes for Methyl(2-methylprop-2-en-1-yl)amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of methylamine with 2-methylprop-2-en-1-yl chloride under reflux conditions in polar aprotic solvents (e.g., THF or acetonitrile). The hydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in anhydrous conditions .

-

Key parameters for optimization :

Parameter Optimal Range Impact on Yield Temperature 60–80°C Prevents side reactions (e.g., polymerization of the allyl group) Solvent THF/MeCN Enhances nucleophilic substitution efficiency Molar ratio (amine:alkyl chloride) 1:1.2 Minimizes unreacted starting material -

Purification : Recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted reagents .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 5.2–5.4 ppm (allylic protons), δ 2.8–3.2 ppm (N–CH₃), and δ 1.7–1.9 ppm (CH₃ on the propene group) confirm structural integrity .

- ¹³C NMR : Signals at 115–125 ppm (sp² carbons) and 40–50 ppm (N–CH₃) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 130.1 (free base) and [M-Cl]⁺ at m/z 130.1 + 35.5 (hydrochloride) .

Advanced Research Questions

Q. How does the compound’s allylamine structure influence its reactivity in nucleophilic or electrophilic reactions?

The allylic system (CH₂=C(CH₃)–) enables conjugation between the double bond and the amine lone pair, enhancing reactivity in:

- Nucleophilic reactions : The amine acts as a base, facilitating alkylation or acylation at the allylic position.

- Electrophilic additions : The electron-rich double bond reacts with electrophiles (e.g., halogens, epoxidizing agents) to form substituted derivatives.

Mechanistic Insight : DFT studies suggest the transition state for allylic substitutions involves partial positive charge development on the terminal allylic carbon, stabilized by resonance .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in neuroprotective or receptor-binding assays may arise from:

- Solubility variability : The hydrochloride salt’s solubility in aqueous buffers (e.g., PBS) depends on pH (optimal solubility at pH 4–5). Pre-sonication or co-solvents (e.g., DMSO ≤1%) improve dispersion .

- Metabolic instability : In vitro models may fail to account for rapid hepatic metabolism. Use stabilized analogs (e.g., tert-butyl carbamate protection) or microsomal enzyme inhibitors (e.g., 1-aminobenzotriazole) in assays .

Q. How can computational methods predict interaction mechanisms with biological targets (e.g., neurotransmitter receptors)?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin (5-HT₂A) or dopamine (D₂) receptors. The allylamine group forms hydrogen bonds with conserved residues (e.g., Asp155 in 5-HT₂A) .

- MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) reveal conformational stability of the receptor-ligand complex. Analyze root-mean-square deviation (RMSD) to validate binding poses .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Polymerization of the allyl group : Add radical inhibitors (e.g., BHT, 0.1% w/w) during reflux .

- Salt formation variability : Use pH-stat titration to ensure stoichiometric HCl addition, monitored via in-line FTIR (N–H stretch at 2500–2700 cm⁻¹) .

- Yield optimization : Switch from batch to continuous flow reactors (residence time: 20–30 min) for improved heat transfer and reproducibility .

Q. How do structural modifications (e.g., substituting the methyl group) alter physicochemical properties?

| Modification | Impact on LogP | Solubility (mg/mL) | Bioactivity Trend |

|---|---|---|---|

| –CH₃ (parent) | 1.2 | 12.5 (pH 5) | Baseline |

| –CF₃ | 2.1 | 3.8 (pH 5) | Enhanced receptor affinity |

| –CH₂CH₃ | 1.5 | 9.1 (pH 5) | Reduced metabolic clearance |

Q. What stability studies are critical for long-term storage of this compound?

- Thermal stability : TGA/DSC shows decomposition onset at 180°C (hydrochloride salt) .

- Hydrolytic stability : Accelerated testing (40°C/75% RH for 6 months) reveals <5% degradation when stored in amber vials with desiccants .

- Photostability : UV-Vis irradiation (320–400 nm) causes 10% degradation in 48 hours; use light-resistant packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.